An In-depth Technical Guide to the Structural Analysis of 4-(1-Aminoethyl)benzoic Acid Hydrochloride
An In-depth Technical Guide to the Structural Analysis of 4-(1-Aminoethyl)benzoic Acid Hydrochloride
Introduction: The Significance of 4-(1-Aminoethyl)benzoic Acid Hydrochloride in Modern Drug Development
4-(1-Aminoethyl)benzoic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of benzoic acid, it incorporates a chiral aminoethyl side chain, presenting a versatile scaffold for synthesizing complex molecules, including protein degrader building blocks.[1][2] Its structure, comprising a rigid aromatic ring, a carboxylic acid group, and a chiral amine, allows for multifaceted interactions with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to various experimental conditions.[3]
This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous structural elucidation and characterization of 4-(1-Aminoethyl)benzoic acid hydrochloride. For researchers and drug development professionals, rigorous structural verification is the bedrock upon which all subsequent biological and pharmacological data are built. We will explore the core methodologies, delving not only into the procedural steps but also the underlying scientific rationale, ensuring a robust and validated analytical workflow.
Molecular Profile: The subject of our analysis is 4-(1-Aminoethyl)benzoic acid hydrochloride. It is crucial to distinguish between its racemic and enantiomerically pure forms, as stereochemistry is pivotal in pharmacology.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1][4][5] |
| Molecular Weight | 201.65 g/mol | [1][4][6] |
| Chirality | Exists as (R) and (S) enantiomers | [1][4] |
| CAS Numbers | (R)-enantiomer: 1134776-39-8; (S)-enantiomer: 916211-64-8 | [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(1-Aminoethyl)benzoic acid hydrochloride, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the ethyl group to the para-position of the benzoic acid ring.
Expertise & Rationale: Experimental Choices
The choice of solvent is critical for analyzing this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the hydrochloride salt, and, unlike D₂O, it allows for the observation of exchangeable protons (the amine -NH₃⁺ and carboxylic acid -COOH), which provide direct evidence of these functional groups. The amine protons, being part of a hydrochloride salt, are expected to be broadened due to quadrupolar relaxation and exchange.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(1-Aminoethyl)benzoic acid hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a standard NMR software package. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
Data Interpretation and Expected Signals
The structure suggests a clear set of expected signals. The para-substitution on the benzene ring creates a classic AA'BB' system, which often appears as two distinct doublets.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | 1H | ~167 |
| Aromatic (CH -CCOOH) | ~7.9 | Doublet | 2H | ~130 |
| Aromatic (CH -CCH) | ~7.5 | Doublet | 2H | ~128 |
| Amine (-NH₃⁺) | ~8.5 | Very Broad Singlet | 3H | - |
| Methine (-C H(NH₃⁺)) | ~4.5 | Quartet | 1H | ~50 |
| Methyl (-CH₃) | ~1.6 | Doublet | 3H | ~20 |
| Quaternary Aromatic | - | - | - | ~145, ~132 |
Note: These are predicted values based on analogous structures; actual values may vary slightly.[7][8]
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments, the elemental formula of a compound. Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and pre-ionized state as a hydrochloride salt.
Expertise & Rationale: Self-Validating Protocol
For a trustworthy analysis, the protocol must be self-validating. This is achieved by using high-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument. The exceptional mass accuracy of these instruments allows the experimentally determined mass of the molecular ion to be compared against the theoretical mass calculated from its elemental formula. A mass error of less than 5 ppm provides very strong evidence for the proposed formula.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate the spectrometer in positive ion mode to detect the protonated molecule.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-300 Da).
-
Data Analysis: Identify the peak corresponding to the protonated free amine, [M+H]⁺. The free amine C₉H₁₁NO₂ has a monoisotopic mass of 165.0790 Da.[9] The expected protonated molecule will have an m/z of approximately 166.0868.
Data Interpretation and Expected Fragments
Beyond the molecular ion, tandem MS (MS/MS) can reveal structural information through controlled fragmentation.
Table 2: Expected Ions in ESI-MS
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₉H₁₂NO₂]⁺ | 166.0868 | Molecular ion (protonated free amine) |
| [M+H - H₂O]⁺ | [C₉H₁₀N]⁺ | 148.0708 | Loss of water from carboxylic acid |
| [M+H - COOH₂]⁺ | [C₈H₁₀N]⁺ | 120.0813 | Loss of formic acid (benzylic cleavage) |
Fragmentation patterns are predictive and serve to corroborate the proposed structure.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Rationale: The Vibrational Fingerprint
Each functional group (amine, carboxylic acid, aromatic ring) has characteristic absorption bands. For 4-(1-Aminoethyl)benzoic acid hydrochloride, the spectrum is expected to be a composite of these features. The carboxylic acid O-H stretch will be a very broad band, often spanning 2500-3300 cm⁻¹, superimposed on the C-H stretches. The ammonium salt (-NH₃⁺) will also show broad stretching bands in the 2800-3200 cm⁻¹ region. The carbonyl (C=O) stretch is a strong, sharp band that is highly diagnostic.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected first.
Data Interpretation and Expected Absorption Bands
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid |
| 2800-3200 (broad) | N-H Stretch | Ammonium Salt (-NH₃⁺) |
| ~3050 | Aromatic C-H Stretch | Benzene Ring |
| ~2950 | Aliphatic C-H Stretch | Ethyl Group |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~850 | C-H Out-of-plane Bend | 1,4-disubstituted (para) ring |
These band positions are characteristic and confirm the presence of all key functional groups.[12][13][14]
Caption: FT-IR Analysis Workflow using the KBr Pellet Technique.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure, including absolute stereochemistry (for an enantiopure sample).
Expertise & Rationale: Beyond Connectivity
X-ray crystallography reveals crucial details that other methods cannot, such as bond lengths, bond angles, and intermolecular interactions. For carboxylic acids, it is common to observe hydrogen-bonded dimers in the crystal lattice.[15][16] Identifying this and other interactions, like those involving the ammonium group and the chloride counter-ion, provides a complete picture of the molecule's solid-state conformation. This information is invaluable in understanding the physicochemical properties of the drug substance, such as solubility and stability.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement:
-
The collected diffraction data is used to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final crystal structure.
-
Caption: The workflow for single-crystal X-ray crystallography.
Conclusion
The structural analysis of 4-(1-Aminoethyl)benzoic acid hydrochloride is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the covalent framework, mass spectrometry confirms the molecular formula, and FT-IR spectroscopy identifies the essential functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By integrating the data from these methods in a logical and self-validating workflow, researchers and drug developers can establish the identity, purity, and structure of this important molecule with the highest degree of scientific confidence.
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